molecular formula C37H35N3O2 B12514934 2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine

Cat. No.: B12514934
M. Wt: 553.7 g/mol
InChI Key: RQXPVLMMPSKAED-UHFFFAOYSA-N
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Description

2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine: is a chiral ligand known for its application in asymmetric synthesis. This compound is characterized by its pyridine core substituted with two oxazolidine rings, each bearing methyl and diphenyl groups. The compound’s chirality and structural features make it a valuable tool in various catalytic processes, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine typically involves the condensation of 2,6-dibromopyridine with chiral oxazolidines. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry: In chemistry, 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess .

Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of pharmaceuticals, where the chirality of the drug molecule is crucial for its efficacy and safety .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of complex molecules .

Mechanism of Action

The mechanism by which 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine exerts its effects is primarily through its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the transition state of the reaction. This leads to the preferential formation of one enantiomer over the other. The molecular targets include various metal ions such as palladium, platinum, and copper, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

  • 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
  • 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
  • 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine

Uniqueness: What sets 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine apart from similar compounds is its enhanced steric and electronic properties due to the presence of the diphenyl groups. These groups provide greater rigidity and bulk, which can lead to higher selectivity and efficiency in catalytic processes .

Properties

IUPAC Name

4-methyl-2-[6-(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPVLMMPSKAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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